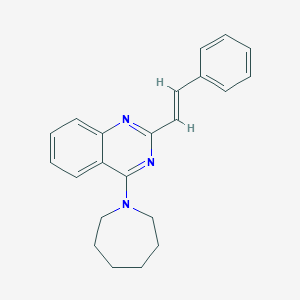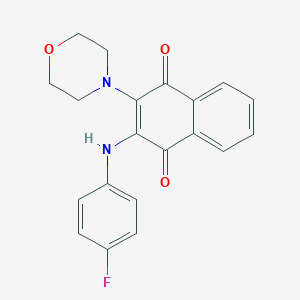
N-(1,3-dimethylbutyl)-2,4-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-dimethylbutyl)-2,4-dimethoxybenzamide, also known as DMDD, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMDD is a selective agonist for the sigma-1 receptor, a protein that is involved in a variety of cellular processes including calcium signaling, protein folding, and cell survival. In
Mecanismo De Acción
N-(1,3-dimethylbutyl)-2,4-dimethoxybenzamide is a selective agonist for the sigma-1 receptor, which is a transmembrane protein that is localized to the endoplasmic reticulum. Activation of the sigma-1 receptor by N-(1,3-dimethylbutyl)-2,4-dimethoxybenzamide leads to the modulation of calcium signaling, protein folding, and cell survival. The exact mechanism by which N-(1,3-dimethylbutyl)-2,4-dimethoxybenzamide activates the sigma-1 receptor is not fully understood, but it is thought to involve the stabilization of the receptor in a specific conformation.
Biochemical and Physiological Effects:
N-(1,3-dimethylbutyl)-2,4-dimethoxybenzamide has been shown to have a number of biochemical and physiological effects. In animal models, N-(1,3-dimethylbutyl)-2,4-dimethoxybenzamide has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. N-(1,3-dimethylbutyl)-2,4-dimethoxybenzamide has also been shown to increase the levels of anti-inflammatory cytokines and decrease the levels of pro-inflammatory cytokines, suggesting that it may have anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1,3-dimethylbutyl)-2,4-dimethoxybenzamide has several advantages for use in lab experiments. It is highly selective for the sigma-1 receptor, which allows for specific modulation of this protein without affecting other cellular processes. N-(1,3-dimethylbutyl)-2,4-dimethoxybenzamide is also relatively stable and can be stored for long periods of time without significant degradation. However, N-(1,3-dimethylbutyl)-2,4-dimethoxybenzamide has several limitations. It is a relatively new compound and its effects on human cells and tissues are not fully understood. Additionally, the yield of the synthesis process is relatively low, which can make it difficult to obtain large quantities of the compound.
Direcciones Futuras
There are several future directions for research on N-(1,3-dimethylbutyl)-2,4-dimethoxybenzamide. One area of interest is the potential therapeutic applications of N-(1,3-dimethylbutyl)-2,4-dimethoxybenzamide for neurological diseases such as Alzheimer's and Parkinson's disease. Another area of interest is the role of the sigma-1 receptor in cancer biology, as recent studies have suggested that this protein may play a role in tumor growth and metastasis. Additionally, further studies are needed to fully understand the mechanism of action of N-(1,3-dimethylbutyl)-2,4-dimethoxybenzamide and its effects on human cells and tissues.
Métodos De Síntesis
N-(1,3-dimethylbutyl)-2,4-dimethoxybenzamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the use of reagents such as lithium diisopropylamide, methyl iodide, and sodium hydride. The final product is obtained through purification using column chromatography. The yield of the synthesis process is typically around 10-20%.
Aplicaciones Científicas De Investigación
N-(1,3-dimethylbutyl)-2,4-dimethoxybenzamide has been extensively studied for its potential applications in scientific research. The sigma-1 receptor, which is activated by N-(1,3-dimethylbutyl)-2,4-dimethoxybenzamide, is involved in a variety of cellular processes and has been implicated in a number of diseases including Alzheimer's disease, Parkinson's disease, and depression. N-(1,3-dimethylbutyl)-2,4-dimethoxybenzamide has been shown to have neuroprotective effects in animal models of these diseases, suggesting that it may have therapeutic potential.
Propiedades
Fórmula molecular |
C15H23NO3 |
|---|---|
Peso molecular |
265.35 g/mol |
Nombre IUPAC |
2,4-dimethoxy-N-(4-methylpentan-2-yl)benzamide |
InChI |
InChI=1S/C15H23NO3/c1-10(2)8-11(3)16-15(17)13-7-6-12(18-4)9-14(13)19-5/h6-7,9-11H,8H2,1-5H3,(H,16,17) |
Clave InChI |
BOYRLWWWXLPUTO-UHFFFAOYSA-N |
SMILES |
CC(C)CC(C)NC(=O)C1=C(C=C(C=C1)OC)OC |
SMILES canónico |
CC(C)CC(C)NC(=O)C1=C(C=C(C=C1)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-Chlorophenyl)-5,7-diethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B290248.png)
![N-(2-{[2-(1,3-benzothiazol-2-yl)hydrazino]carbonyl}phenyl)benzamide](/img/structure/B290250.png)
![ethyl 4-{[(1Z)-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}benzoate](/img/structure/B290251.png)
![2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-6-oxo-N-phenyl-1,4,5,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B290255.png)
![1-(2,5-Dimethoxyphenyl)-3-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B290257.png)


![2-(2-Chlorophenyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one](/img/structure/B290270.png)


![4-[3,5,6-Trifluoro-4-(4-nitrophenoxy)pyridin-2-yl]morpholine](/img/structure/B290279.png)
![Methyl 3-[(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B290280.png)

